molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B140605 Ethyl nitroacetate CAS No. 626-35-7

Ethyl nitroacetate

Cat. No.: B140605
CAS No.: 626-35-7
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl nitroacetate is an organic compound with the chemical formula C4H7NO4 . It is a clear, colorless to slightly yellow liquid with a distinctive odor. This compound is slightly soluble in water but more soluble in organic solvents such as chloroform and ethyl acetate. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various biologically active compounds and specialized chemicals .

Mechanism of Action

Target of Action

Ethyl nitroacetate primarily targets electron-poor olefins . These olefins are unsaturated hydrocarbons that contain one or more carbon-carbon double bonds. They play a crucial role in various biochemical reactions, particularly in the synthesis of important compounds.

Mode of Action

This compound interacts with its targets (electron-poor olefins) in the presence of a base. This interaction leads to the formation of either Michael adducts or isoxazoline cycloadducts, resulting from water elimination . The proportions of these two products depend on the reaction conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It has been used in the synthesis of γ-oxoacids via Michael addition reaction with α,β-unsaturated ketones . It also participates in the functionalization of the C4-position on pyrimidine and the C6-position on 2′-deoxyguanosine to produce novel nucleosides . Furthermore, it contributes to the facile synthesis of α,α-diisobutylglycine and the synthesis of DL-4,4-difluoroglutamic acid .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its physical properties such as boiling point (105-107 °c/25 mmhg), density (1199 g/mL at 25 °C), and refractive index (n20/D 1424) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a glycine template to produce α-amino esters . It also contributes to the synthesis of various other compounds, including γ-oxoacids, novel nucleosides, α,α-diisobutylglycine, and DL-4,4-difluoroglutamic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, including the presence of a base and the temperature, can affect the proportion of Michael adducts or isoxazoline cycloadducts produced . Additionally, the compound’s interaction with electron-poor olefins can be influenced by the specific characteristics of these olefins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl nitroacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with nitron in the presence of a strong acid or oxidizer. This reaction typically occurs at temperatures ranging from 5 to 50 degrees Celsius . Another method involves the reaction of ethyl acetoacetate with ammonium nitrate and concentrated nitric acid. this method is less favored due to the explosive nature of ammonium nitrate under certain conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using micro passage reactions. This method involves the controlled reaction of ethyl acetoacetate and nitron through micro passage reactors, which allows for better control over reaction conditions, reduced reaction times, and higher yields. This method is also safer and more suitable for large-scale production .

Chemical Reactions Analysis

Ethyl nitroacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitroacetic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound typically yields amino acid derivatives. This reaction can be carried out using reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid .

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitro group. These reactions often involve reagents such as sodium ethoxide or potassium tert-butoxide .

Major Products: The major products formed from these reactions include γ-oxoacids, α-amino esters, and various substituted nitro compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ethyl acetate
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
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Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
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Record name Acetic acid ethyl ester
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
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Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
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URL https://cameochemicals.noaa.gov/chemical/665
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Record name ETHYL ACETATE
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Ethyl acetate
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
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URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
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Record name ETHYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYL ACETATE
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URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Synthesis routes and methods I

Procedure details

Another route was disclosed by early researchers Bouveault and Wahl, Bull. Soc. Chim. France, 31, 847-54 (1904), whereby ethyl acetoacetate was reacted with absolute nitric acid in acetic anhydride at 30°-35° C., but low yields of ethyl nitroacetate were reported. This work was later confirmed by Arndt and Rose in J. Chem. Soc. 1935, 1-10. The major product produced using the conditions of Bouveault and Wahl was found to be diethyl2-oxofurazan dicarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl nitroacetate

Synthesis routes and methods II

Procedure details

To a 100 ml three necked round bottom flask, equipped with a liquid addition funnel, a solid addition funnel and a condenser topped with a nitrogen inlet, was added 20 ml of dimethylsulfoxide and 1.08 g (0.0178 mole) nitromethane. 0.1 g (0.00178 mole) potassium hydroxide followed by 1 ml of a 20% solution of ethyl cyanoformate in (0.0021 mle) dimethylsulfoxide. The solution was stirred for a short period and the addition of each reactant (base and formate) was repeated nine times. The resultant solution remained homogeneous throughout the addition process, was stirred at ambient temperature for one hour and then acidified to pH of 4 with conc. hydrochloric acid. The product was extracted with ethyl acetate and dried with anhydrous magnesium sulfate. The magnesium sulfate was filtered off and solvent evaporated to give ethyl nitroacetate in 68% yield.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
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0.1 g
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Reaction Step Three
[Compound]
Name
solution
Quantity
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Reaction Step Seven
Quantity
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Type
reactant
Reaction Step Eight
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Reaction Step Nine
Name
ethyl nitroacetate
Yield
68%

Synthesis routes and methods III

Procedure details

To a 100 ml three-neck round bottom flask, equipped with an addition funnel, a thermometer and a condenser topped with a nitrogen gas inlet tube, was added 20 ml of dimethylsulfoxide, 0.196 g (0.00815 mole) sodium hydride and then 0.5 g (0.00815 mole) of nitromethane was added dropwise at ambient temperature to give a slurry. 1.6 ml (0.0163 mole) of ethyl cyanoformate was then added dropwise forming a homogeneous solution and was then stirred for 2 hours at ambient temperature. The solution was made acidic by adding 30 ml of 1 Normal acetic acid with stirring. The product was extracted with ethyl acetate and dried over magnesium sulfate. Ethyl nitroacetate was formed in 83% yield as determined by gas chromatography.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
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reactant
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[Compound]
Name
1
Quantity
30 mL
Type
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Ethyl nitroacetate
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl nitroacetate
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Ethyl nitroacetate
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Ethyl nitroacetate
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Ethyl nitroacetate
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Ethyl nitroacetate
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Ethyl nitroacetate
Customer
Q & A

Q1: What are the effects of ethyl nitroacetate on rumen methane production?

A2: this compound demonstrates potent methane-inhibiting activity in ruminal fluid. In vitro studies show that at 9 mM, it reduces methane accumulation by 99% compared to untreated controls []. This inhibition likely arises from its impact on rumen microbes involved in methane production.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H7NO4 and its molecular weight is 133.10 g/mol.

Q3: Are there any notable spectroscopic features of this compound?

A4: Yes, this compound exhibits characteristic spectroscopic features. For instance, the crystal structure of its derivative, ethyl (Z)-2-hydroxyimino-2-(methylsulfanyl)acetate (C5H9SNO3), reveals a nearly planar conformation with specific bond lengths, angles, and torsion angles [].

Q4: Is this compound stable under various conditions?

A5: this compound's stability can vary depending on the conditions. It is readily dissolved in strong acids like triflic acid, sulfuric acid, and HF-SbF5, where it exists as a doubly protonated hydroxynitrilium ion []. Its stability in other solvents and under different pH conditions would require further investigation.

Q5: Can this compound act as a catalyst in organic reactions?

A6: While not directly acting as a catalyst, this compound participates in various reactions as a reagent. For example, it serves as a C1 synthon in I2–DMSO-mediated [2 + 1 + 1 + 1] cyclization reactions to synthesize multisubstituted β-pyrrolidinones [].

Q6: Can you provide an example of a reaction mechanism involving this compound?

A7: One example is the base-catalyzed condensation of this compound with alkenes to yield isoxazolines, or with alkynes to produce isoxazoles. This reaction proceeds through a catalytic cycle involving the formation of a hydrogen-bonded ion pair between the nitronate and a protonated base, followed by reversible cycloaddition with the dipolarophile [].

Q7: Have computational methods been used to study this compound?

A8: Yes, computational studies have provided insights into reactions involving this compound. For example, computational results support a concerted decarboxylation step in the formation of γ-oxoacids from α,β-unsaturated ketones and this compound, followed by Nef oxidation under hydrolytic conditions [, ].

Q8: What are the safety considerations for handling this compound?

A8: Specific SHE regulations concerning this compound would need to be consulted. As a general rule, handling chemicals always requires appropriate safety precautions, including personal protective equipment and adherence to proper laboratory procedures.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Detailed PK/PD studies on this compound are not presented in the provided research.

Q10: Has this compound shown efficacy in in vivo models?

A13: While in vitro studies demonstrate the potent methane-inhibiting activity of this compound in ruminal fluid [], its efficacy in in vivo animal models or clinical trials is not detailed in the provided research.

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